2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core modified with an ethyl group at position 6 and a 5,5-dioxido moiety. The thioether linkage at position 2 connects to an acetamide group substituted with a 2-methoxyphenyl ring. The 5,5-dioxido group enhances solubility and electronic stability, while the ethyl and methoxyphenyl substituents modulate steric and lipophilic properties, influencing bioavailability and target binding .
Properties
IUPAC Name |
2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-3-25-16-10-6-4-8-14(16)20-18(31(25,27)28)12-22-21(24-20)30-13-19(26)23-15-9-5-7-11-17(15)29-2/h4-12H,3,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVRKAPMTAPNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[c]pyrimido[4,5-e][1,2]thiazine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. 2-{[6-(3-Methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-methoxyphenyl)acetamide ()
- Key Differences : Replaces the ethyl group with a 3-methoxybenzyl substituent.
- Impact: The bulkier 3-methoxybenzyl group increases molecular weight (C₂₈H₂₄N₄O₅S₂ vs. C₂₃H₂₂N₄O₄S₂ for the target compound) and lipophilicity (logP ~3.2 vs.
- Synthesis : Likely involves similar thiouracil condensation pathways, though substitution at position 6 may require protective group strategies due to steric hindrance.
B. (2Z)-2-(Substitutedbenzylidene)-thiazolo[3,2-a]pyrimidine Derivatives ()
- Compounds 11a/b: Feature a thiazolo[3,2-a]pyrimidine core with benzylidene and cyano substituents.
- Structural Contrast : Lack the fused benzo-thiazin ring and 5,5-dioxido group, reducing electronic delocalization and solubility.
- Physical Properties : Higher melting points (243–246°C for 11a vs. ~200°C estimated for the target compound) due to rigid benzylidene groups and intermolecular hydrogen bonding .
Physicochemical and Spectroscopic Data
Research Findings and Functional Implications
- Electronic Effects: The 5,5-dioxido group in the target compound enhances resonance stabilization compared to non-sulfonated analogs (e.g., 11a/b), as evidenced by downfield shifts in ¹³C NMR (e.g., 165–171 ppm for carbonyls) .
- The 3-methoxybenzyl analog’s larger substituent may improve target affinity but reduce metabolic clearance .
- Synthetic Challenges : The target compound’s ethyl group likely simplifies synthesis compared to benzyl derivatives (), which require multi-step functionalization .
Biological Activity
The compound 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure
The compound features a unique structural framework comprising a benzo[c]pyrimido[4,5-e][1,2]thiazin core, a thioether group, and an acetamide moiety. Its molecular formula is , with a molecular weight of 414.54 g/mol. The intricate structure suggests diverse functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities. The following sections summarize the primary biological activities associated with this compound.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of related compounds within the benzo[c]pyrimido series. For instance:
- Study Findings : A compound structurally similar to this compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicated effective inhibition at concentrations as low as 0.052 mg/mL .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.052 mg/mL |
| S. aureus | 0.833 mg/mL |
This suggests that the compound may act through mechanisms such as disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Anticancer Activity
The potential anticancer effects of this compound are also noteworthy:
- Mechanism of Action : Preliminary studies suggest that compounds in this class may inhibit cell proliferation by targeting specific kinases involved in cancer cell signaling pathways . For example, one study demonstrated that derivatives of similar thiazine compounds showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 25 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
Case Studies
A few notable case studies provide insights into the biological activity of similar compounds:
- Antibacterial Study : In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of thiazine compounds were shown to possess potent antibacterial activity against multi-drug resistant strains . The study emphasized the importance of structural modifications in enhancing bioactivity.
- Anticancer Research : Another research effort focused on pyrimidine derivatives indicated promising results in inhibiting tumor growth in vivo models. The study found that certain substitutions on the thiazine ring significantly increased anticancer efficacy .
Q & A
Q. What are the established synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, including cyclization of the benzo[c]pyrimido[4,5-e][1,2]thiazin ring system using sulfur-containing reagents and alkylation to introduce the ethyl group. Key intermediates (e.g., thiazin precursors) are characterized via -NMR, -NMR, and mass spectrometry to confirm regiochemistry and functional group integrity .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- Spectroscopy : High-resolution mass spectrometry (HRMS) and /-NMR are essential for verifying molecular weight, hydrogen/carbon environments, and substituent placement.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using software like SHELXL refines bond lengths, angles, and stereoelectronic properties. SHELX programs are robust for small-molecule refinement .
Q. How is purity assessed during synthesis?
Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) quantifies impurities. Elemental analysis (C, H, N, S) validates stoichiometric purity, with deviations <0.4% considered acceptable .
Q. What are the key intermediates in the synthesis, and how are their stabilities managed?
Thiolated pyrimidine intermediates and alkylated thiazin derivatives are thermally sensitive. Storage under inert atmospheres (N) at −20°C and immediate derivatization minimize degradation .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate bioactivity (e.g., antioxidant or anticancer potential)?
Use randomized block designs with split-split plots for pharmacological assays. For example:
- In vitro antioxidant assays : DPPH radical scavenging (IC determination) with controls (ascorbic acid) and triplicate measurements.
- Cell-based assays : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7, HepG2) with MTT viability assays. Include positive controls (e.g., doxorubicin) and statistical validation (ANOVA, p<0.05) .
Q. How can stability under environmental or physiological conditions be systematically analyzed?
- Hydrolytic stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC quantification of degradation products.
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor structural changes via FTIR .
Q. What computational strategies predict structure-activity relationships (SAR) for target modulation?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, antioxidant enzymes).
- DFT calculations : Gaussian 09 optimizes geometries to study electronic properties (HOMO-LUMO gaps) linked to reactivity .
Q. How can contradictory pharmacological data (e.g., varying IC values across studies) be resolved?
- Meta-analysis : Compare assay conditions (e.g., cell line passage number, serum concentration).
- Standardization : Adopt OECD guidelines for reproducibility. For example, discrepancies in antioxidant IC may arise from DPPH solution age or solvent polarity .
Q. What methodologies assess environmental impact or biodegradation pathways?
Q. How are structural analogs designed to optimize pharmacokinetic properties?
- Prodrug strategies : Introduce ester or phosphate groups at the acetamide moiety to enhance solubility.
- Metabolic stability : Replace the methoxyphenyl group with fluorinated analogs to reduce CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
